Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the ester moiety. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole and thiophene derivatives:
Similar Compounds: Thiazole, Thiophene, 2-Aminothiazole, 2-Thiophenecarboxylic acid
Uniqueness: The presence of both thiazole and thiophene rings in a single molecule provides unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science.
Biological Activity
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with ethyl chloroacetate or similar reagents under basic conditions. This method allows for the introduction of various substituents on the thiazole ring, facilitating the exploration of biological activity variations.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacteria and fungi. For instance, in one study, it demonstrated effective inhibition against several fungal strains at concentrations as low as 50 μg/mL . The compound's mechanism may involve disrupting cellular membranes or inhibiting key metabolic pathways in pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies conducted by the National Cancer Institute (NCI) revealed that various analogs of this compound exhibited promising cytotoxic effects against multiple human tumor cell lines. Notably, some derivatives showed GI50 values as low as 0.08 µM against leukemia cell lines . These results suggest that modifications to the thiazole structure can enhance anticancer efficacy.
Antiviral and Antiparasitic Activity
Recent research has highlighted the antiviral and antiparasitic activities of thiazole derivatives. This compound and its derivatives have shown potential against viruses and protozoan parasites, demonstrating IC50 values comparable to established antiviral agents . Such findings indicate the compound's versatility as a pharmacophore in drug design.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function.
- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, affecting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated that the compound inhibited growth at concentrations ranging from 25 to 100 μg/mL.
- Anticancer Screening : A comprehensive screening of thiazole derivatives against a panel of cancer cell lines revealed that modifications to the ethyl group significantly influenced cytotoxicity. Compounds with electron-withdrawing groups showed increased activity .
Research Findings Summary
Properties
IUPAC Name |
ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACGLWUSWZXSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372510 |
Source
|
Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24043-97-8 |
Source
|
Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.